molecular formula C7H6BrNO3 B1281288 4-bromo-N,2-dihydroxybenzamide CAS No. 61799-79-9

4-bromo-N,2-dihydroxybenzamide

Cat. No. B1281288
CAS RN: 61799-79-9
M. Wt: 232.03 g/mol
InChI Key: PODSXAMKHIADTI-UHFFFAOYSA-N
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Description

4-Bromo-N,2-dihydroxybenzamide, also known as this compound, is a unique organic compound with a variety of applications in scientific research. It is an important intermediate for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Mehta (2013) in the field of organic chemistry synthesized compounds from 4-bromo-2-hydroxy benzoic acid hydrazide, including 4-bromo-N,2-dihydroxybenzamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential application of this compound in antimicrobial research (Mehta, 2013).

Crystallography and Molecular Interactions

Tothadi, Joseph, and Desiraju (2013) conducted research on the crystal structures of 4-bromobenzamide, a closely related compound, with dicarboxylic acids. This research provides insights into halogen interactions and the design of cocrystals, which are crucial for understanding the molecular interactions and crystal engineering of compounds like this compound (Tothadi, Joseph, & Desiraju, 2013).

Antidiabetic Effects

A compound structurally similar to this compound, named SN158, was investigated by Jung et al. (2017) for its antidiabetic effects through PPARα/γ dual activation. This study suggests the potential utility of related compounds in treating type 2 diabetes and associated metabolic disorders (Jung et al., 2017).

Pharmacokinetics and Bioavailability

Lücker et al. (1983) studied the pharmacokinetics and bioavailability of bromopride, which contains a similar bromobenzamide structure. This research provides foundational knowledge on the absorption and metabolism of bromobenzamide derivatives, relevant to understanding the pharmacokinetics of this compound (Lücker et al., 1983).

Antioxidant Potential

Li et al. (2012) isolated new bromophenol compounds, structurally related to this compound, from the marine red alga Rhodomela confervoides. These compounds displayed potent radical scavenging activity, suggesting the potential antioxidant applications of similar compounds (Li et al., 2012).

Metabolism and Environmental Impact

A study by McBride, Kenny, and Stalker (1986) focused on the metabolism of bromoxynil, which shares structural similarities with this compound. This research provides insights into the environmental impact and biodegradation of bromobenzamides (McBride, Kenny, & Stalker, 1986).

properties

IUPAC Name

4-bromo-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSXAMKHIADTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495710
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61799-79-9
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-bromo-2-hydroxybenzoate (Intermediate 22) (0.7 g) in dioxan (5 ml) was added dropwise to a solution of hydroxylamine hydrochloride (0.32 g) and sodium hydroxide (0.42 g) in water (10 ml) then stirred at room temp. for 18 h. The dioxan was removed under vacuum and the residue was stirred with 2N hydrochloric acid to give a precipitate which was collected by filtration, washed with water and dried to give the title compound as an off-white solid (0.63 g).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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